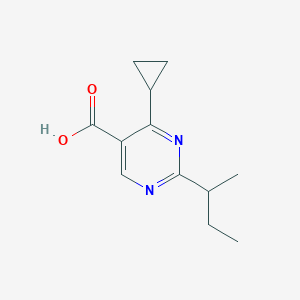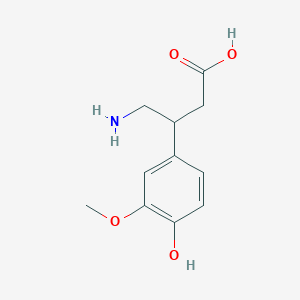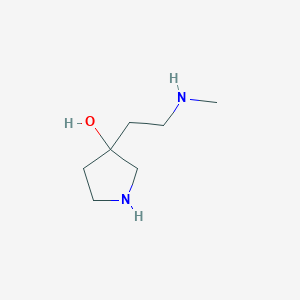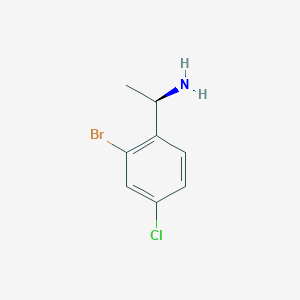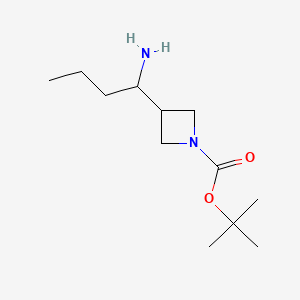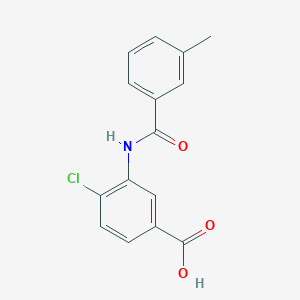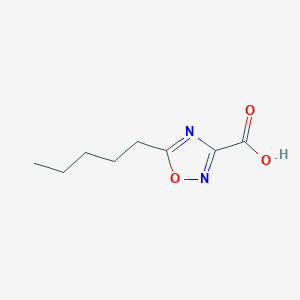
5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound has a pentyl group attached to the 5-position of the oxadiazole ring and a carboxylic acid group at the 3-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclodehydration of O-acylamidoximes. One common method is the reaction of amidoximes with carboxylic acids in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The reaction is usually carried out in an aprotic solvent like toluene or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times. Solvent-free conditions and the use of green chemistry principles are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-pentyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with signaling pathways in cancer cells, resulting in anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits different biological activities and is used in medicinal chemistry.
Uniqueness
5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group and carboxylic acid functionality make it a versatile compound for various applications, distinguishing it from other oxadiazole derivatives .
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-pentyl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-4-5-6-9-7(8(11)12)10-13-6/h2-5H2,1H3,(H,11,12) |
Clé InChI |
ZZWKHVUPVWXDHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC(=NO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)


